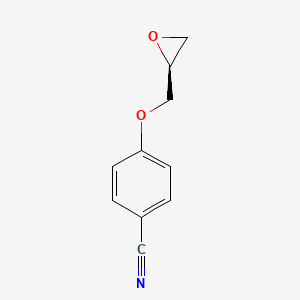![molecular formula C12H14N2O B1609512 N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine CAS No. 857283-57-9](/img/structure/B1609512.png)
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine
Overview
Description
“N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine” is a chemical compound with the CAS Number: 852431-02-8 . Its IUPAC name is N-methyl (5-phenyl-3-isoxazolyl)methanamine . The molecular weight of this compound is 188.23 .
Molecular Structure Analysis
The linear formula of “N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine” is C11 H12 N2 O . The InChI code for this compound is 1S/C11H12N2O/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3 .Physical And Chemical Properties Analysis
“N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine” is a solid at room temperature . It has a boiling point of 66-68 degrees Celsius .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Isoxazole rings, such as those found in N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine, are prevalent in many commercially available drugs due to their significant biological interest. The compound’s structure allows for the development of new eco-friendly synthetic strategies for isoxazole synthesis, which is crucial in expanding the drug-like chemical space .
Biological Activity Profiling
Compounds containing the isoxazole moiety have been associated with a wide range of biological activities. They serve as valuable scaffolds for synthesizing various derivatives, which are then screened for pharmacological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Neurological Research
The isoxazole structure is instrumental in neurological studies, particularly in the synthesis of compounds that can serve as neurotoxins or neuroprotective agents. Research into Parkinson’s disease models, for example, often utilizes compounds that can induce or prevent dopaminergic neuronal damage .
Catalysis and Chemical Synthesis
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine can be used in catalysis and synthetic chemistry research. Metal-free synthetic routes for the synthesis of isoxazoles are of particular interest due to their lower environmental impact and potential for creating diverse molecular libraries .
Sensing Applications
Isoxazole derivatives can be engineered to function as sensors due to their ability to bind selectively to certain biological targets. This makes them useful in the development of diagnostic tools and biosensors .
Nanocatalysis and Drug Delivery
The compound’s framework is also being explored in the field of nanocatalysis and drug delivery systems. Its structural versatility allows for the creation of nanoparticles that can be used to catalyze reactions or deliver drugs in a controlled manner .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-methyl-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-11(8-13-2)12(14-15-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMWBRRLWLUKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428154 | |
| Record name | N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | |
CAS RN |
857283-57-9 | |
| Record name | N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(E)-2-phenylethenyl] (2S,4aS,6aR,6aR,6bS,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6a,6b,9,9,12a-octamethyl-13-oxo-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2-carboxylate](/img/structure/B1609435.png)
![sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate](/img/no-structure.png)





![2-[[2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1609451.png)
![2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl methacrylate](/img/structure/B1609452.png)